![molecular formula C26H20F3N5O2 B2917933 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031596-04-9](/img/no-structure.png)

5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

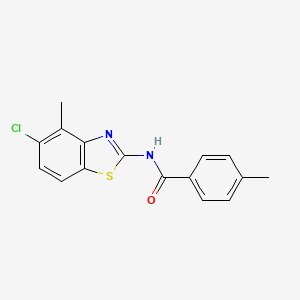

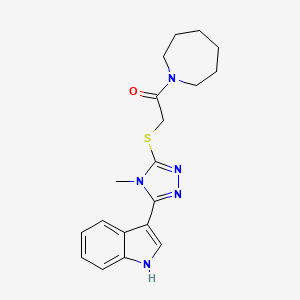

5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H20F3N5O2 and its molecular weight is 491.474. The purity is usually 95%.

BenchChem offers high-quality 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

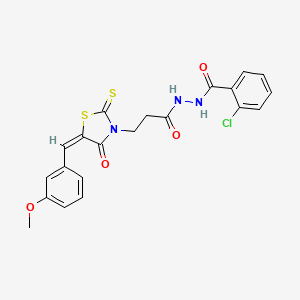

Researchers have developed new synthesis methods for heterocyclic compounds related to the specified chemical structure. For example, the work by Chern et al. (1988) focused on the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide and isocyanates, highlighting a novel approach to creating complex heterocyclic structures Chern et al., 1988.

Receptor Selectivity and Antagonism

Compounds structurally related to the specified chemical have been investigated for their receptor selectivity and antagonistic properties. Kim et al. (1996) described derivatives of the triazoloquinazoline adenosine antagonist CGS15943 showing selective affinity for the human A3 receptor subtype, demonstrating the potential for selective receptor targeting in therapeutic applications Kim et al., 1996.

Antimicrobial Properties

The synthesis and evaluation of 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, have shown promising antimicrobial activities. Pokhodylo et al. (2021) reported on compounds with moderate to potent antibacterial effects against Staphylococcus aureus and antifungal activities against Candida albicans, suggesting their potential as antimicrobial agents Pokhodylo et al., 2021.

Biological Activity and Toxicity Prediction

Studies by Danylchenko et al. (2016) involved the synthesis and biological activity prediction of triazoloquinazoline derivatives. The research aimed to identify compounds with potential antineurotic activity and predict their toxicity, indicating the application of computational tools in drug discovery Danylchenko et al., 2016.

Antioxidant and Antibacterial Activity

Gadhave and Kuchekar (2020) synthesized benzothiazole-based triazoloquinazoline derivatives and evaluated them for antioxidant and antibacterial activity. This research contributes to the development of compounds with potential for various pharmacological applications Gadhave & Kuchekar, 2020.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid with N-(3-phenylpropyl)amine followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "N-(3-phenylpropyl)amine", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is reacted with N-(3-phenylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Acetic anhydride and triethylamine are added to the reaction mixture to acetylate the amine group and form the final product, 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: The product is purified by column chromatography using a suitable solvent system." ] } | |

Número CAS |

1031596-04-9 |

Nombre del producto |

5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

Fórmula molecular |

C26H20F3N5O2 |

Peso molecular |

491.474 |

Nombre IUPAC |

5-oxo-N-(3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H20F3N5O2/c27-26(28,29)19-10-4-9-17(14-19)22-23-31-25(36)20-12-11-18(15-21(20)34(23)33-32-22)24(35)30-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,33H,5,8,13H2,(H,30,35) |

SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)

![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)

![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)